Cas no 6032-66-2 ((6ar)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-2,11-diol;hydrochloride)

(6ar)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-2,11-diol;hydrochloride structure
6032-66-2 structure
Product name:(6ar)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-2,11-diol;hydrochloride
CAS No:6032-66-2
MF:C18H19NO3.HCl
MW:333.8093
CID:1619324
PubChem ID:54603819

(6ar)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-2,11-diol;hydrochloride Chemical and Physical Properties

Names and Identifiers

    • morphothebaine hydrochloride
    • (R)-2,11-dihydroxy-10-methoxyaporphine hydrochloride
    • 10-methoxy-6-methyl-aporphane-2,11-diol, neutral hydrochloride
    • Aporphine-2, 10-methoxy-, hydrochloride
    • 10-Methoxy-6-methyl-aporphan-2,11-diol, Neutrales Hydrochlorid
    • NSC43486
    • (6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol,hydrochloride
    • (6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol
    • hydrochloride
    • CHEMBL1979202
    • Morphothebaine hydrochloride, (-)-
    • UNII-KO8O8M1D1D
    • 4H-Dibenzo(de,g)quinoline-2,11-diol, 5,6,6a,7-tetrahydro-10-methoxy-6-methyl-, hydrochloride (1:1), (6aR)-
    • MORPHOTHEBAINE, HYDROCHLORIDE
    • Morphothebaine hydrochloride [MI]
    • 4H-Dibenzo[de,11-diol, 5,6,6a,7-tetrahydro-10-methoxy-6-methyl-, hydrochloride, (R)-
    • Q27282355
    • DTXSID20713741
    • NSC-43486
    • KO8O8M1D1D
    • (6aR)-10-Methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol--hydrogen chloride (1/1)
    • 6032-66-2
    • (6ar)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-2,11-diol;hydrochloride
    • Inchi: InChI=1S/C18H19NO3.ClH/c1-19-6-5-11-7-12(20)9-13-16(11)14(19)8-10-3-4-15(22-2)18(21)17(10)13;/h3-4,7,9,14,20-21H,5-6,8H2,1-2H3;1H/t14-;/m1./s1
    • InChI Key: PKNXICFDFBSZMX-PFEQFJNWSA-N
    • SMILES: CN1CCC2=C3C1CC4=C(C3=CC(=C2)O)C(=C(C=C4)OC)O.Cl

Computed Properties

  • Exact Mass: 333.1133
  • Monoisotopic Mass: 333.1131712g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 1
  • Complexity: 417
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.9Ų

Experimental Properties

  • PSA: 52.93

(6ar)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-2,11-diol;hydrochloride Related Literature

Additional information on (6ar)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-2,11-diol;hydrochloride

测试

Recommend Articles

Recommended suppliers
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
https://www.jx-pharm.com/index.html
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
https://www.jbzml.com
Nanjing Jubai Biopharm
河南东延药业有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
河南东延药业有限公司